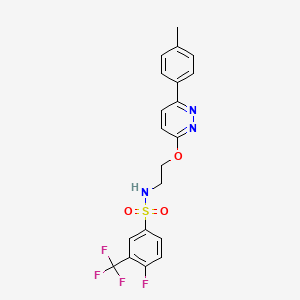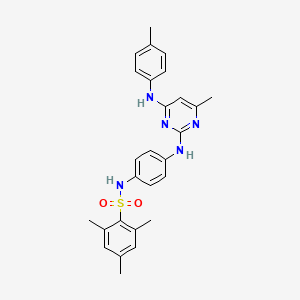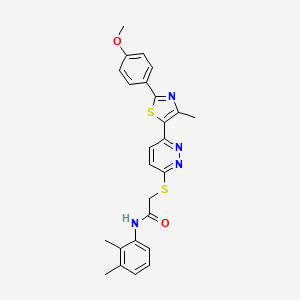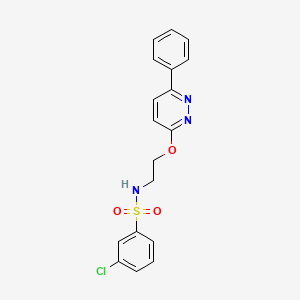
4-fluoro-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that features a combination of fluorine, trifluoromethyl, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the synthesis of the pyridazine core, followed by the introduction of the sulfonamide group and the trifluoromethyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-3-(trifluoromethyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-Fluoro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-3-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions, particularly those involving sulfonamide groups.
Industry: It can be used in the development of advanced materials, such as polymers or coatings, that require specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-3-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s stability and bioavailability, while the fluorine atom can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-3-(trifluoromethyl)benzene-1-sulfonamide: shares similarities with other sulfonamide-containing compounds, such as sul
Properties
Molecular Formula |
C20H17F4N3O3S |
|---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
4-fluoro-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C20H17F4N3O3S/c1-13-2-4-14(5-3-13)18-8-9-19(27-26-18)30-11-10-25-31(28,29)15-6-7-17(21)16(12-15)20(22,23)24/h2-9,12,25H,10-11H2,1H3 |
InChI Key |
YMVZMGNWEFUSDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC(=C(C=C3)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-butyl-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11239084.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B11239096.png)
![N-cyclohexyl-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-methylacetamide](/img/structure/B11239103.png)

![6-ethoxy-4-({4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one](/img/structure/B11239110.png)

![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11239118.png)
![2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B11239140.png)

![2,6-difluoro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B11239156.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B11239183.png)
![N-(3,4-dimethylphenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11239184.png)
![2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide](/img/structure/B11239185.png)
